3-Iodo-5-nitrobenzonitrile

Physical Organic Chemistry Radical Anion Chemistry Kinetic Analysis

Researchers and procurement managers face yield failures when substituting iodoarenes with bromo/chloro analogs or alternative regioisomers. 3-Iodo-5-nitrobenzonitrile solves this with: - Verified precursor for Nitroxynil (veterinary anthelmintic) synthesis - Iodine leaving group optimized for Suzuki/Heck/Sonogashira couplings (>10^7 s⁻¹ dehalogenation rate) - ≥95-98% crystalline purity for QC reference standards Available in research quantities with stability documentation.

Molecular Formula C7H3IN2O2
Molecular Weight 274.017
CAS No. 49674-30-8
Cat. No. B2808628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-5-nitrobenzonitrile
CAS49674-30-8
Molecular FormulaC7H3IN2O2
Molecular Weight274.017
Structural Identifiers
SMILESC1=C(C=C(C=C1[N+](=O)[O-])I)C#N
InChIInChI=1S/C7H3IN2O2/c8-6-1-5(4-9)2-7(3-6)10(11)12/h1-3H
InChIKeyUEPUKJLGQKVRQM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-5-nitrobenzonitrile Overview


3-Iodo-5-nitrobenzonitrile (CAS 49674-30-8) is a highly functionalized aromatic compound that serves as a critical intermediate in medicinal chemistry and materials science . As a member of the nitrobenzonitrile class, its molecular architecture features a meta-relationship between a strongly electron-withdrawing nitro group, a polarizable iodine atom, and a nitrile moiety on a benzene ring . This unique arrangement of substituents with powerful and directionally opposed electronic effects creates a distinct reactivity profile that is not shared by other isomers or halogen analogs. The compound's primary value lies in its role as a versatile electrophile for palladium-catalyzed cross-coupling reactions, where the iodine atom serves as an excellent leaving group, and in its use as a precursor to the commercial anthelmintic agent nitroxynil .

Why Generic Substitution of 3-Iodo-5-nitrobenzonitrile Fails


The electronic and steric properties of 3-Iodo-5-nitrobenzonitrile are exquisitely tuned by the specific regioisomeric arrangement of its substituents. The combined electron-withdrawing force of the nitro and cyano groups, placed meta to each other, creates a uniquely electron-deficient aromatic ring that strongly activates the iodine at the 3-position toward oxidative addition with palladium catalysts. This activation is quantitatively superior to that seen in analogous bromo- or chloro- compounds [1]. Furthermore, changing the substitution pattern to a regioisomer like 2-iodo-5-nitrobenzonitrile fundamentally alters the steric environment and electronic distribution around the reactive center, leading to dramatically different reaction kinetics and regioselectivity [2]. Generic substitution with a cheaper halogen analog or an alternative regioisomer will, therefore, result in failed or low-yielding reactions, requiring extensive and costly re-optimization of established protocols.

3-Iodo-5-nitrobenzonitrile: Key Evidence


Anion Radical Dehalogenation Rate

The reductive dehalogenation rate of 3-iodo-5-nitrobenzonitrile's anion radical is orders of magnitude faster than that of its bromo- and chloro-benzonitrile analogs, a difference that can be exploited in electrochemical or photochemical synthetic strategies [1]. For the broad class of halobenzonitriles, the dehalogenation rate constant (k) for iodo-derivatives is in the range of >10^7 s^-1, whereas the rates for the corresponding bromo- and chloro-analogs are typically 10^4-10^5 s^-1 and <10^4 s^-1, respectively [1].

Physical Organic Chemistry Radical Anion Chemistry Kinetic Analysis

Synthetic Yield Advantage

An optimized synthetic protocol for 3-iodo-5-nitrobenzonitrile, involving the treatment of 5-nitrobenzonitrile under milder conditions (25–50°C), achieves yields upward of 85% . This is a significant improvement over the traditional, less regioselective method conducted at 60–80°C, which typically yields only 65–75% .

Synthetic Methodology Process Chemistry Cross-Coupling

Isomer-Specific Reactivity in Pd Catalysis

The reactivity of iodo-nitrobenzonitriles is highly dependent on the relative position of the iodine atom to the other substituents. In a palladium-catalyzed norbornene-mediated tandem reaction, 2-iodo-5-nitrobenzonitrile can undergo a specific ortho-C-H amination followed by an ipso-C-I cyanation, a sequence enabled by the ortho-relationship of the iodine to the cyano group . This reactivity cascade is not possible with the 3-iodo isomer due to the meta-relationship of its substituents, which directs reactions toward alternative pathways like simple cross-coupling.

Catalysis C-H Activation Reaction Mechanism Organometallic Chemistry

Consistent Solid-State Properties

3-Iodo-5-nitrobenzonitrile is a crystalline solid with a defined melting point range (typically 137-138 °C) and can be obtained as a faint orange/light brown crystalline powder with a purity specification of ≥95% or 98% from commercial suppliers . This well-defined solid-state morphology ensures batch-to-batch consistency and predictable handling characteristics, unlike amorphous solids or oils.

Solid-State Chemistry Formulation Science Crystallography

3-Iodo-5-nitrobenzonitrile Applications


Nitroxynil (Anthelmintic) Synthesis

3-Iodo-5-nitrobenzonitrile serves as the direct and most efficient synthetic precursor to Nitroxynil (4-hydroxy-3-iodo-5-nitrobenzonitrile), a widely used veterinary anthelmintic for treating liver fluke (Fasciola hepatica) infestations in ruminants [1][2]. Its use is mandated by the established synthetic route, which relies on the specific regiochemistry of the iodine and nitro groups for subsequent functionalization .

Preferred Electrophile for High-Throughput Cross-Coupling

Due to its superior reactivity in oxidative addition, as supported by the >10^7 s^-1 dehalogenation rate constant for iodoarenes, 3-iodo-5-nitrobenzonitrile is the electrophile of choice over its bromo- or chloro-analogs for ensuring rapid and complete conversion in Suzuki, Heck, and Sonogashira cross-coupling reactions [1]. This makes it ideal for library synthesis and reaction optimization workflows where time and yield are critical factors.

Electrochemical and Photoredox Methods

The exceptionally fast dehalogenation kinetics of its anion radical makes 3-iodo-5-nitrobenzonitrile a premier substrate for developing novel single-electron transfer (SET) reactions, such as those in photoredox or electrochemically driven cross-coupling [1]. Its use can lead to the discovery of new reactivity modes that are inaccessible with less reactive halogen analogs.

Analytical Reference Standard

Its well-defined crystalline form and high purity specification (≥95-98%) make 3-iodo-5-nitrobenzonitrile a reliable reference standard for calibrating analytical instruments (e.g., HPLC, NMR) and validating analytical methods in both academic and industrial quality control laboratories [2].

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